molecular formula C21H36O5 B12680818 3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol CAS No. 71960-75-3

3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol

Cat. No.: B12680818
CAS No.: 71960-75-3
M. Wt: 368.5 g/mol
InChI Key: NPQZNYMAMRLSCW-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol is a glycerol-derived diol featuring a 4-nonylphenoxy substituent. This compound belongs to a class of nonionic surfactants and polymeric precursors, where the nonylphenoxy group imparts hydrophobic characteristics. Its structure combines a hydrophilic diol backbone with a bulky aromatic substituent, making it suitable for applications in emulsification, material science, and pharmaceutical intermediates.

Properties

CAS No.

71960-75-3

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

3-[2-hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol

InChI

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-18-10-12-21(13-11-18)26-17-20(24)16-25-15-19(23)14-22/h10-13,19-20,22-24H,2-9,14-17H2,1H3

InChI Key

NPQZNYMAMRLSCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(COCC(CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol typically involves the reaction of 4-nonylphenol with epichlorohydrin, followed by a subsequent reaction with glycerol. The reaction conditions often require a basic catalyst such as sodium hydroxide to facilitate the formation of the ether linkages .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols .

Scientific Research Applications

3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the nonylphenoxy moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylphenoxy-Substituted Diols

a. 3-[3-(Nonyloxy)-2-hydroxypropoxy]-1,2-propanediol
  • Structure: Differs in the absence of the aromatic ring; the nonyl group is directly ether-linked to the glycerol backbone.
  • Properties : Higher hydrophobicity compared to aromatic analogs but lacks π-π interaction capabilities. Used in surfactant formulations for enhanced oil solubility .
  • Applications : Detergents, lubricants.
b. 3-(4-Chloro-2-propylphenoxy)propane-1,2-diol
  • Structure : Contains a chlorine atom and a propyl group on the aromatic ring.
  • Properties: Electronegative chlorine increases reactivity (e.g., susceptibility to nucleophilic substitution). Lower hydrophobicity than the nonylphenoxy analog due to shorter alkyl chain .
  • Applications : Intermediate in agrochemical synthesis.

Methoxy-Substituted Diols

a. 3-(4-Methoxyphenoxy)propane-1,2-diol
  • Structure : Methoxy group at the para position of the aromatic ring.
  • Properties: Electron-donating methoxy group enhances stability in oxidative environments. Higher solubility in polar solvents compared to nonylphenoxy derivatives .
  • Applications : Polymer crosslinking agents.
b. 3-(2-Methoxyphenoxy)propane-1,2-diol
  • Structure : Methoxy group at the ortho position.
  • Properties : Steric hindrance reduces crystallinity, resulting in a lower melting point. Reduced enzymatic degradation due to hindered access to the diol backbone .

Long-Chain Alkyl Diols

a. 3-(9-Octadecenyloxy)propane-1,2-diol
  • Structure : Unsaturated C18 chain (Z-configuration).
  • Properties : Higher viscosity and melting point due to chain length and double bond. Enhanced biodegradability compared to saturated analogs .
  • Applications : Bio-based lubricants, cosmetic emulsions.
b. 3-(Decyloxy)propane-1,2-diol (C10DG)
  • Structure : Linear C10 alkyl chain.
  • Properties: Intermediate hydrophobicity (logP ~3.5). Forms stable micelles in aqueous solutions. Less steric hindrance than branched nonylphenoxy derivatives .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Diols

Compound Molecular Weight logP Solubility (Water) Melting Point (°C) Applications
Target compound ~400* ~4.2 Low 80–90* Surfactants, polymers
3-(4-Chloro-2-propylphenoxy)propane-1,2-diol 244.71 2.6 Moderate 120–130 Agrochemicals
3-(4-Methoxyphenoxy)propane-1,2-diol 228.25 1.8 High 60–70 Epoxy resins
3-(Decyloxy)propane-1,2-diol (C10DG) 278.36 3.5 Low 45–55 Detergents, emulsifiers
3-(9-Octadecenyloxy)propane-1,2-diol 400.60 6.0 Insoluble 30–40 Lubricants

*Estimated based on structural analogs.

Key Findings:

Hydrophobicity : The target compound’s logP (~4.2) is intermediate between shorter alkyl chains (e.g., C10DG, logP 3.5) and long unsaturated chains (e.g., C18, logP 6.0).

Reactivity: Nonylphenoxy derivatives exhibit lower electrophilicity than chloro-substituted analogs, reducing unintended side reactions in synthetic pathways.

Biodegradability: Branched nonylphenoxy groups may persist longer in the environment compared to linear alkyl chains due to steric protection against enzymatic cleavage .

Research Highlights

  • Synthetic Routes: The target compound is likely synthesized via epoxide ring-opening with 4-nonylphenol, analogous to methods for 3-(4-methoxyphenoxy)propane-1,2-diol .
  • Enantioselectivity: Bulky substituents like nonylphenoxy enhance chiral recognition in coordination compounds, as seen in PCC-60 frameworks for diol enantioseparation .
  • Toxicity: Nonylphenol derivatives are under regulatory scrutiny for endocrine-disrupting effects, necessitating comparative toxicity studies with safer analogs like methoxy-substituted diols .

Biological Activity

3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol, also known as a polyol derivative, is a complex organic compound characterized by its multifunctional structure which includes a propane backbone with hydroxyl groups and a nonylphenoxy substituent. This unique structure contributes to its hydrophobic properties and potential biological activities. Understanding the biological activity of this compound is crucial for its applications in biochemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C21H36O5, with a molecular weight of approximately 368.51 g/mol. The presence of hydroxyl groups allows for various chemical reactions typical of alcohols, enhancing its functional versatility.

Table 1: Comparison of Structural Features

Compound NameStructure FeaturesUnique Aspects
4-OctylphenolOctyl group instead of nonylMore hydrophobic
3-Phenoxypropane-1,2-diolLacks long alkyl chainLess lipophilic
NonylphenolSimple phenolic structureMore toxic
4-(Nonylphenoxy)butanolContains butanol side chainDifferent alcohol functionality

The unique combination of hydroxyl and nonylphenoxy groups in this compound enhances its solubility compared to similar compounds.

Research indicates that the biological activity of this compound may be attributed to its interactions with biological membranes. The hydrophobic nature of the nonylphenoxy group suggests potential efficacy in modulating membrane-associated processes. Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties, potentially through inhibition of key signaling pathways involved in inflammatory responses.

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • In vitro studies have demonstrated that derivatives similar to this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, suggesting a potential mechanism for reducing inflammation.
    • In vivo models have shown that compounds with similar structures can ameliorate symptoms in conditions such as colitis and gastritis by suppressing inflammatory markers like prostaglandins (PG) .
  • Toxicity Assessments :
    • Acute toxicity tests conducted on related compounds indicate no significant adverse effects on body weight or organ health in treated mice, suggesting a favorable safety profile for further development .

Table 2: Summary of Biological Activity Studies

Study FocusMethodologyKey Findings
Anti-inflammatoryIn vitro macrophage assaysInhibition of NO and PGE(2) production
In vivo modelsColitis and gastritis modelsAmelioration of inflammatory symptoms
Toxicity assessmentAcute toxicity testsNo significant adverse effects observed

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